molecular formula C15H12ClFO3 B13009879 Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13009879
M. Wt: 294.70 g/mol
InChI Key: WOIUIICVVPFPFQ-UHFFFAOYSA-N
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Description

Introduction to Methyl 3-Chloro-4-((2-Fluorobenzyl)Oxy)Benzoate

Nomenclature and Structural Identity

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, following IUPAC guidelines, is methyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate . This nomenclature reflects:

  • A benzoate ester backbone with a methyl group at the ester oxygen.
  • A chlorine substituent at position 3 on the aromatic ring.
  • A 2-fluorobenzyl ether group at position 4, where the benzyl moiety carries a fluorine atom at the ortho position.
Common Synonyms and Alternative Designations

Alternative names include:

  • Methyl 3-chloro-4-(2-fluorobenzyloxy)benzoate
  • Benzoic acid, 3-chloro-4-[(2-fluorophenyl)methoxy]-, methyl ester.
Structural Formula and Molecular Geometry

The molecular formula is C₁₅H₁₂ClFO₃ , with a molecular weight of 294.71 g/mol . Key structural features include:

  • A planar benzoate core with substituents at positions 3 (chlorine) and 4 (2-fluorobenzyloxy).
  • An ester group (-COOCH₃) contributing to polarity and hydrolysis susceptibility.
  • Steric and electronic effects from the ortho-fluorine on the benzyl group, which may influence conformational flexibility.

Table 1: Structural Comparison with Related Benzoate Derivatives

Compound Name Molecular Formula Substituent Positions
Methyl 3-chloro-4-fluorobenzoate C₈H₆ClFO₂ 3-Cl,

Properties

Molecular Formula

C15H12ClFO3

Molecular Weight

294.70 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12ClFO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3

InChI Key

WOIUIICVVPFPFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for esterification and etherification steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products like azido or thiocyanato derivatives.

    Oxidation: Products like 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid.

    Reduction: Products like 3-chloro-4-((2-fluorobenzyl)oxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula C15H12ClFO3C_{15}H_{12}ClFO_3 and a molecular weight of approximately 294.7 g/mol. It consists of a benzoate structure with a chlorine atom and a fluorobenzyl ether substituent. It has a density of about 1.289 g/cm³ and a boiling point of approximately 396.1 °C at 760 mmHg.

Here are the potential applications of this compound:

Pharmaceuticals

  • It may be used as an intermediate in the synthesis of pharmaceutical compounds.
  • It can be used in methods of treating or preventing diseases by inhibiting Lp-PLA2 activity. Exemplary diseases include neurodegenerative diseases such as Alzheimer's disease and vascular dementia, atherosclerosis, stroke, metabolic bone disorder, dyslipidemia, Paget's diseases, type II diabetes, metabolic syndrome, insulin resistance, hyperparathyroidism, diabetic ocular disorder, macular edema, wound healing, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), psoriasis, and multiple sclerosis .

Agricultural Chemicals

  • Its derivatives could potentially be used in agricultural chemicals.

This compound's uniqueness lies in its combination of halogen substituents (chlorine and fluorine), which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both halogens allows for diverse synthetic pathways and potential applications not found in other derivatives lacking such combinations.

Related Compounds

  • Methyl 3-chloro-4-(benzyloxy)benzoate Lacks fluorine and exhibits different biological activity compared to this compound.
  • Methyl 3-bromo-4-(2-fluorobenzyl)oxybenzoate Contains bromine instead of chlorine and may have different reactivity.
  • Methyl 3-nitro-4-(2-fluorobenzyl)oxybenzoate The nitro group introduces different electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluorobenzyl groups can enhance its binding affinity and specificity to these targets, potentially leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Methyl Benzoate Derivatives

Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate (CAS 1135439-45-0)
  • Molecular Formula : C₁₆H₁₅ClO₃
  • Molecular Weight : 290.74 g/mol
  • Key Differences :
    • Substituents : A 3-chlorobenzyl ether (vs. 2-fluorobenzyl in the target compound) and a methyl group at the 3-position (vs. chlorine).
    • Impact : The chlorine substitution at the benzyl group and methyl at the benzoate ring may alter lipophilicity (logP) and steric effects, influencing binding affinity in biological systems .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Differences: Core Structure: Incorporates a sulfonylurea-triazine group instead of a halogenated benzyl ether.

Halogenated Benzyl Ether Derivatives

3-Chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde Oxime
  • Molecular Formula: C₁₄H₁₀ClFNO₂
  • Molecular Weight : 277.69 g/mol
  • Key Differences :
    • Functional Group : An aldoxime derivative of the aldehyde precursor to the target compound.
    • Reactivity : The oxime group enables participation in condensation reactions, suggesting the target ester could serve as a synthetic intermediate for Schiff bases or heterocycles .
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl)
  • Molecular Formula : C₁₆H₁₄Cl₂O₄
  • Molecular Weight : 341.19 g/mol
  • Key Differences: Substituents: A dichlorophenoxy group and propanoate ester. Application: A post-emergent herbicide, demonstrating that chloro and fluoro substituents on aromatic systems are critical for agrochemical activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate C₁₅H₁₂ClFO₃ 294.71 3-Cl, 4-(2-F-benzyloxy) Potential pharmaceutical intermediate
Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate C₁₆H₁₅ClO₃ 290.74 3-Me, 4-(3-Cl-benzyloxy) Unspecified (structural analog)
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea-triazine, benzoate Herbicide
3-Chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime C₁₄H₁₀ClFNO₂ 277.69 Aldoxime, 3-Cl, 4-(2-F-benzyloxy) Synthetic intermediate

Research Findings and Implications

  • Substituent Effects: Halogen Position: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to 3-chlorobenzyl analogs due to fluorine’s electronegativity and small atomic radius . Chlorine vs.
  • Biological Activity :

    • While GW2016 () is a tyrosine kinase inhibitor with nM potency, the target compound’s lack of a quinazoline or similar heterocycle suggests divergent mechanisms. However, its halogenated benzyloxy group could modulate receptor interactions in kinase pathways if further functionalized .

Biological Activity

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{14}ClF O_3 and a molecular weight of approximately 294.7 g/mol. The compound features a benzoate structure with a chlorine atom and a fluorobenzyl ether substituent, which may significantly influence its biological activity and reactivity compared to similar compounds.

Physical Properties:

  • Density: 1.289 g/cm³
  • Boiling Point: Approximately 396.1 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the chloro and fluorobenzyl groups. The precise methods can vary but often include nucleophilic substitution reactions where the appropriate precursors are treated under controlled conditions to yield the desired product.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds with halogen substituents, such as chlorine and fluorine, can exhibit increased antibacterial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Against
Methyl 3-chloro-4-(benzyloxy)benzoateN/AN/A
Methyl 3-bromo-4-(2-fluorobenzyl)oxybenzoate<10S. aureus, E. coli
Methyl 3-nitro-4-(2-fluorobenzyl)oxybenzoate<25Pseudomonas aeruginosa

Cytotoxicity and Anticancer Potential

Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of halogens is often linked to enhanced interactions with cellular targets, potentially leading to apoptosis in cancer cells .

Case Study:
A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation at concentrations as low as 20 µM. Further studies are necessary to elucidate the underlying mechanisms and optimize its efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to alterations in metabolic pathways. The dual presence of chlorine and fluorine may enhance its binding affinity to biological targets, thereby increasing its potency.

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